Ivabradine oxalate is a pharmacological compound primarily used for the management of stable angina pectoris and chronic heart failure. It acts as a heart rate-lowering agent by selectively inhibiting the "funny" channel pacemaker current (If) in the sinoatrial node of the heart. This mechanism allows for a reduction in heart rate without significantly affecting myocardial contractility, making it a unique option among heart rate-lowering drugs.
Ivabradine oxalate is derived from Ivabradine, which was approved by the Food and Drug Administration in April 2015. It is classified as a small molecule drug and is particularly noted for its selective action on cardiac pacemaker channels. The compound is often utilized in patients who cannot tolerate beta-blockers or who are already on maximum doses of these medications due to contraindications.
The synthesis of Ivabradine oxalate involves several key steps, typically starting from Ivabradine itself. The general synthetic route includes:
In laboratory settings, these reactions are performed under controlled conditions using various solvents (e.g., ethyl acetate) and reagents (e.g., hydrogen chloride) to ensure high purity and yield of the final product .
Ivabradine oxalate can undergo various chemical reactions including:
Common reagents for these reactions include sodium borohydride for reductions and chromium trioxide for oxidations. The specific conditions (temperature, solvent) significantly influence the reaction pathways and products formed .
The primary mechanism of action for Ivabradine oxalate involves its selective inhibition of hyperpolarization-activated cyclic nucleotide-gated channels, specifically targeting the If current in the sinoatrial node of cardiac tissue. By inhibiting these channels in a dose-dependent manner, Ivabradine reduces heart rate without adversely affecting myocardial contractility.
Pharmacokinetically, Ivabradine exhibits about 40% bioavailability with significant protein binding (approximately 70%). It undergoes extensive first-pass metabolism in the liver primarily via CYP3A4 pathways .
Ivabradine oxalate presents several notable physical and chemical properties:
These properties suggest that Ivabradine oxalate has favorable characteristics for oral administration and absorption .
Ivabradine oxalate is primarily used in clinical settings for treating patients with chronic heart failure and stable angina pectoris where traditional therapies are inadequate or contraindicated. Its unique mechanism allows it to be used alongside other medications without exacerbating negative side effects commonly associated with beta-blockers or calcium channel blockers.
Additionally, ongoing research into Ivabradine's effects on various cardiovascular conditions continues to explore its potential benefits beyond its current applications .
CAS No.: 73715-37-4
CAS No.: 135441-88-2
CAS No.: 19467-38-0
CAS No.: 70714-77-1
CAS No.: 56219-03-5